Ethyl 3-methyl-3-phenylglycidate
Overview
Description
. Despite its common name, it does not contain an aldehyde group. This compound is widely used in the flavor and fragrance industry due to its pleasant strawberry-like aroma .
Mechanism of Action
Target of Action
Ethyl methylphenylglycidate, also known as strawberry aldehyde, is primarily targeted at the olfactory and gustatory receptors in humans . Its pleasant taste and aroma make it a popular choice in the flavor and fragrance industry .
Mode of Action
The compound interacts with its targets by binding to the olfactory and gustatory receptors, triggering a sensory response that is perceived as a strawberry-like flavor and aroma . Despite its common name, it lacks the presence of an aldehyde group .
Biochemical Pathways
It’s known that the compound contains ester and epoxide functional groups . These groups may undergo various reactions in the presence of specific enzymes, potentially affecting different biochemical pathways.
Pharmacokinetics
Ethyl methylphenylglycidate is a colorless liquid that is insoluble in water . This property may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of ethyl methylphenylglycidate’s action is the elicitation of a strawberry-like flavor and aroma when consumed or smelled . This makes it a valuable ingredient in various applications, including perfumes, soaps, beauty care products, detergents, pharmaceuticals, baked goods, candies, ice cream, and others .
Action Environment
The action of ethyl methylphenylglycidate can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . Furthermore, its efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Ethyl methylphenylglycidate plays a significant role in biochemical reactions due to its ester and epoxide functional groups. These groups allow it to interact with various enzymes and proteins. For instance, the epoxide group can undergo reactions with nucleophiles, including amino acids in proteins, leading to potential modifications of enzyme activity . The ester group can be hydrolyzed by esterases, resulting in the formation of corresponding alcohol and carboxylic acid derivatives . These interactions highlight the compound’s potential to modify biochemical pathways and enzyme functions.
Cellular Effects
Ethyl methylphenylglycidate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in enzyme activity, affecting metabolic pathways . Additionally, its presence can alter gene expression patterns, potentially impacting cell growth and differentiation . Studies have shown that ethyl methylphenylglycidate can cause cellular stress responses, leading to changes in cell signaling pathways .
Molecular Mechanism
At the molecular level, ethyl methylphenylglycidate exerts its effects through binding interactions with biomolecules. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme conformation and activity, affecting metabolic processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms highlight the compound’s potential to modulate cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl methylphenylglycidate can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can undergo hydrolysis under strong acidic or basic conditions . Long-term studies have shown that ethyl methylphenylglycidate does not exhibit significant adverse health effects and is not carcinogenic . Its prolonged exposure can lead to cumulative effects on cellular functions, including potential modifications of enzyme activities and gene expression patterns .
Dosage Effects in Animal Models
The effects of ethyl methylphenylglycidate vary with different dosages in animal models. At low doses, the compound is generally recognized as safe (GRAS) and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects, including skin irritation and allergic reactions . Long-term, high-dose studies in rats have demonstrated that ethyl methylphenylglycidate does not have significant adverse health effects and is not carcinogenic . These findings suggest a threshold effect, where the compound’s safety is dose-dependent.
Metabolic Pathways
Ethyl methylphenylglycidate is involved in various metabolic pathways, primarily through its ester and epoxide functional groups. The ester group can be hydrolyzed by esterases, leading to the formation of corresponding alcohol and carboxylic acid derivatives . The epoxide group can undergo reactions with nucleophiles, including amino acids in proteins, resulting in potential modifications of enzyme activity . These metabolic pathways highlight the compound’s potential to influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, ethyl methylphenylglycidate is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within cellular compartments . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific tissues . These transport and distribution properties are crucial for understanding the compound’s cellular effects.
Subcellular Localization
Ethyl methylphenylglycidate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its presence within subcellular compartments can affect its activity and function, potentially leading to modifications of enzyme activities and cellular processes . Understanding the subcellular localization of ethyl methylphenylglycidate is essential for elucidating its biochemical effects.
Preparation Methods
Ethyl 3-methyl-3-phenylglycidate is typically synthesized through the Darzens condensation . This reaction involves the condensation of acetophenone and the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually include a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at low temperatures to ensure the formation of the epoxide ring .
In industrial settings, the production of ethyl methylphenylglycidate follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl 3-methyl-3-phenylglycidate undergoes several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 3-methyl-3-phenylglycidate is unique due to its dual functional groups: an ester and an epoxide. Similar compounds include:
Methyl methylphenylglycidate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl phenylglycidate: Lacks the methyl group on the epoxide ring.
Methyl phenylglycidate: Lacks both the methyl group on the epoxide ring and the ethyl ester group.
These compounds share some chemical properties but differ in their aroma profiles and reactivity due to the variations in their functional groups .
Properties
IUPAC Name |
ethyl 3-methyl-3-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRYVGRPXFFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020591 | |
Record name | Ethyl methylphenylglycidate | |
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Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |
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Record name | Ethyl methylphenylglycidate | |
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Record name | Ethyl methylphenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
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Boiling Point |
522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Record name | Phenylmethylglycidic ester | |
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Flash Point |
greater than 200 °F (NTP, 1992), 134 °C | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol) | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Record name | Ethyl methylphenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
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Density |
1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096 | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Record name | Ethyl methylphenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |
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Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
77-83-8, 19464-95-0 | |
Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |
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Record name | Ethyl 3-methyl-3-phenylglycidate | |
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Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |
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Record name | ETHYL METHYLPHENYLGLYCIDATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information is available regarding the long-term toxicity of Ethyl Methylphenylglycidate?
A1: A study investigated the long-term toxicity of Ethyl Methylphenylglycidate in rats. [] While the abstract doesn't provide specific results, this type of study typically examines the effects of repeated exposure to a substance over a significant portion of an animal's lifespan, looking for chronic toxicity signs.
Q2: Were there any studies on the short-term toxicity of Ethyl Methylphenylglycidate?
A2: Yes, a study examined the short-term toxicity of Ethyl Methylphenylglycidate in rats. [] Again, while the specific findings are not detailed in the abstract, such studies usually evaluate the effects of a single or short-term repeated exposure to a substance, focusing on acute toxicity.
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